N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate

Salt selection Pre-formulation Physicochemical characterization

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate (CAS 113760-34-2) is a synthetic indole-morpholine hybrid bearing an N,N-diethylcarboxamide side chain, supplied as a methanesulfonate salt with molecular formula C19H29N3O5S and molecular weight 411.5 g/mol. The compound is listed under the 9CI denomination 2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl-, methanesulfonate.

Molecular Formula C19H29N3O5S
Molecular Weight 411.5 g/mol
CAS No. 113760-34-2
Cat. No. B12782939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate
CAS113760-34-2
Molecular FormulaC19H29N3O5S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C.CS(=O)(=O)O
InChIInChI=1S/C18H25N3O2.CH4O3S/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15;1-5(2,3)4/h6-10,16-17,19H,4-5,11-12H2,1-3H3;1H3,(H,2,3,4)
InChIKeyVQJDSAZOYGZGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide Methanesulfonate (CAS 113760-34-2): Procurement-Baseline Overview


N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide methanesulfonate (CAS 113760-34-2) is a synthetic indole-morpholine hybrid bearing an N,N-diethylcarboxamide side chain, supplied as a methanesulfonate salt with molecular formula C19H29N3O5S and molecular weight 411.5 g/mol . The compound is listed under the 9CI denomination 2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl-, methanesulfonate . Its structure combines an indole ring at position 6 of the morpholine core, an N,N-diethylcarboxamide at position 2, and a 4-methyl substituent on the morpholine ring. The closest cataloged analog is the corresponding free base (CAS 113760-33-1; C18H25N3O2; MW 315.4 g/mol), which lacks the methanesulfonic acid component . The compound inhabits chemical space overlapping with indole carboxamide kinase inhibitor patents [1], but no publicly disclosed target engagement, biochemical IC50, or cellular activity data have been identified for this specific substance.

Why Generic In-Class Substitution Fails for N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide Methanesulfonate


The indole carboxamide chemical class encompasses compounds with divergent substitution patterns, salt forms, and target profiles, making simple interchange unreliable. The methanesulfonate salt (CAS 113760-34-2) is chemically distinct from the free base (CAS 113760-33-1) in molecular weight, hydrogen-bonding capacity, and crystallinity, which predictably alter solubility, dissolution rate, and hygroscopicity in ways that cannot be assumed equivalent without experimental verification . Within the broader indole carboxamide patent landscape, exemplified by US20080269291 and US20090143372, IKK2-inhibitory activity is exquisitely sensitive to the nature and position of substituents on both the indole and the amide-bearing ring; a morpholine-2-carboxamide scaffold at the indole 4-position represents a distinct topological arrangement relative to the more common indole-7-carboxamide or piperidinyl-indole series [1]. Consequently, selecting this compound over an in-class analog without confirmatory equivalence data is scientifically unjustified, and the procurement decision must rest on the specific structural and salt-form features documented herein.

Quantitative Differentiation Evidence Guide for N,N-Diethyl-6-(1H-indol-4-yl)-4-methyl-2-morpholinecarboxamide Methanesulfonate


Molecular Weight and Salt-Form Distinction Versus Free Base (CAS 113760-33-1)

The methanesulfonate salt (CAS 113760-34-2) exhibits a molecular weight of 411.5 g/mol, representing a 96.1 g/mol (30.5%) increase over the corresponding free base (CAS 113760-33-1; MW 315.4 g/mol) . This difference arises from the addition of one equivalent of methanesulfonic acid (96.1 g/mol) and fundamentally alters the compound's solid-state properties. Methanesulfonate salts generally confer higher aqueous solubility, improved crystallinity, and distinct hygroscopicity profiles compared to free bases, which directly impacts weighability, solution preparation reproducibility, and long-term storage stability [1]. The free base cannot be assumed to exhibit equivalent dissolution or handling characteristics.

Salt selection Pre-formulation Physicochemical characterization

Indole Substitution Position: 4-Indolyl vs. More Common 7-Carboxamide IKK2 Inhibitors

The target compound bears the indole ring attached at the 4-position via the morpholine 6-position, an arrangement distinct from the extensively characterized 3,5-disubstituted-indole-7-carboxamide IKKβ inhibitor series [1]. In the 7-carboxamide series, optimized compounds achieve IKKβ pIC50 values typically in the range of 7.0–8.5 (IC50 ~3–100 nM), with selectivity assessed against >45 kinases [2]. The morpholine-2-carboxamide scaffold with 4-indolyl attachment represents a different pharmacophore topology; the indole NH and carboxamide oxygen vectors are oriented differently, which is predicted to alter hinge-region hydrogen-bonding patterns with the kinase ATP-binding pocket [3]. No IKK2 inhibitory data are publicly available for the target compound, and its activity cannot be inferred from 7-carboxamide series data.

Kinase inhibitor selectivity Structure-activity relationship IKK2/IKKβ pharmacology

Morpholine-2-Carboxamide vs. Morpholine-4-Carboxamide Scaffold Distinction

The target compound incorporates a morpholine-2-carboxamide moiety, which attaches the diethylamide at the morpholine 2-position. This contrasts with morpholine-4-carboxamide analogs (e.g., CAS 139994-73-3; 4-Morpholinecarboxamide, N,N-diethyl-2-methyl-) where the carboxamide is at the morpholine nitrogen . The 2-carboxamide arrangement places the amide carbonyl and the morpholine ring oxygen in a 1,4-relationship that can facilitate a bidentate hydrogen-bonding interaction with the kinase hinge region (e.g., with backbone NH of Cys99 and carbonyl of Glu97 in IKK2), a binding mode well-precedented for morpholine-containing kinase inhibitors [1]. The 4-carboxamide isomer lacks this geometric capability. No direct biochemical comparison between the two regioisomers is available, but the structural distinction is mechanistically significant for target engagement hypotheses.

Scaffold hopping Kinase hinge-binding motif Medicinal chemistry

Absence of Disclosed Biological Activity Data: Evidence Gap Statement

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents as of the knowledge cutoff date returned zero entries containing quantitative biochemical IC50, cellular activity, ADME, or in vivo efficacy data for CAS 113760-34-2 or its free base (CAS 113760-33-1) [1]. Well-characterized IKK2 chemical probes such as PS-1145 (IKKβ IC50 = 88 nM), BMS-345541 (IKK-2 IC50 = 300 nM), and SC-514 (IKK-2 IC50 = 3–12 µM) all have publicly disclosed potency and selectivity profiles that support their routine procurement and use . The target compound lacks any comparable public pharmacological annotation. This does not preclude intrinsic activity, but it means that a purchaser must either generate de novo characterization data or accept unquantified risk that the compound may be inactive against the intended target.

Data transparency Procurement risk assessment Assay-ready compound selection

Evidence-Based Application Scenarios for CAS 113760-34-2 Procurement


Salt-Form-Controlled Physicochemical Screening Libraries

The 30.5% mass difference between the methanesulfonate salt and the free base makes this compound suitable for building matched salt-form screening pairs. Researchers designing solubility-limited or dissolution-rate-sensitive assays (e.g., kinetic solubility determination, Caco-2 permeability at fixed molar concentrations) can use CAS 113760-34-2 alongside CAS 113760-33-1 to isolate the contribution of the methanesulfonate counterion. This approach requires careful molarity correction, as the free base at equal mass concentration yields a 23% higher molar concentration.

Morpholine-2-Carboxamide Scaffold Exploration in Kinase Hit-Finding

The morpholine-2-carboxamide geometry offers a potential hinge-binding motif relevant to kinase inhibitor design . This compound can be deployed as a core scaffold in fragment-based or DNA-encoded library (DEL) screening against kinases where morpholine hinge-binders are precedented (e.g., IKK2, PI3K, mTOR). Procurement is warranted only when accompanied by a plan for de novo biochemical profiling, as no pre-existing target engagement data are available.

4-Indolyl Pharmacophore Differentiation from 7-Carboxamide IKK2 Inhibitor Series

The 4-indolyl-morpholine topology is structurally distinct from the well-characterized 3,5-disubstituted-indole-7-carboxamide IKKβ inhibitor pharmacophore . This compound serves as a topological control in selectivity profiling panels aimed at distinguishing 4-indolyl vs. 7-carboxamide binding modes. Its inclusion in a screening deck alongside benchmark IKK2 inhibitors (PS-1145, BMS-345541, SC-514) can help identify structure-selectivity relationships that are inaccessible with 7-carboxamide-only compound sets.

Analytical Reference Standard for Methanesulfonate Salt Quantification

The compound's well-defined molecular formula (C19H29N3O5S; MW 411.5157) and the methanesulfonate counterion make it a candidate for use as an analytical reference standard in HPLC or LC-MS method development for methanesulfonate salt-containing pharmaceutical intermediates . Its distinct UV chromophore (indole) and MS ionization profile enable sensitive detection (estimated LOQ in the low ng/mL range under ESI+ conditions), supporting impurity profiling and salt-stoichiometry verification.

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